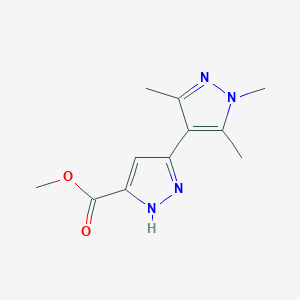
methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate, also known as MTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTTB is a bipyrazole derivative, which is a class of compounds known for their biological and pharmacological activities.
Scientific Research Applications
Regioselective Synthesis and Derivatization
Regioselective Halo- and Carbodesilylation of Pyrazoles : Research demonstrates the regioselective synthesis of halo- and carbodesilylated pyrazoles, highlighting the potential for creating structurally diverse pyrazole derivatives. This process allows for the selective introduction of functional groups at specific positions on the pyrazole ring, expanding the utility of pyrazole compounds in organic synthesis and potentially offering pathways for the synthesis of compounds including methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate (Effenberger & Krebs, 1984).
Lithiation and Functionalization
Alpha-Lithiation of N-Alkyl Groups in Pyrazoles : This study explores the selective lithiation at the alpha position of N-alkyl groups in pyrazoles, a key step in functionalizing these compounds for further chemical transformations. Such methodologies could be essential for modifying the pyrazole core of this compound to achieve specific properties or reactivities (Katritzky et al., 1983).
Corrosion Inhibition
Inhibitory Action of Bipyrazolic Type Organic Compounds : Some pyrazole derivatives show significant inhibitory effects on the corrosion of pure iron in acidic media. This suggests potential applications of this compound and similar compounds in corrosion protection, highlighting the chemical's importance beyond pharmaceuticals (Chetouani et al., 2005).
properties
IUPAC Name |
methyl 3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-10(7(2)15(3)14-6)8-5-9(13-12-8)11(16)17-4/h5H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVXKWTTFXTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


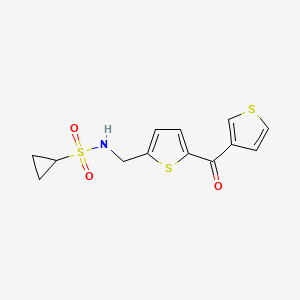



![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)
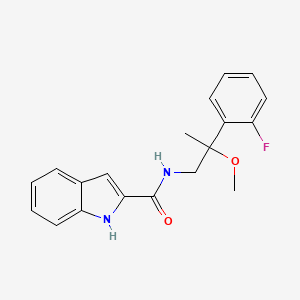
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)
![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
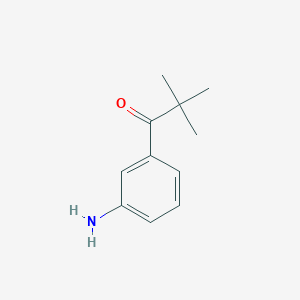
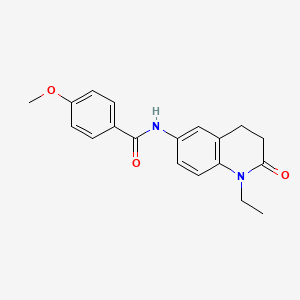
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)